N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Description

Introduction to N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Chemical Identity and Structural Features

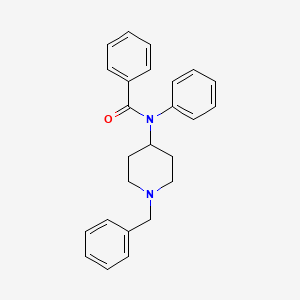

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide is a tertiary amine featuring a piperidine core substituted at the 1-position with a benzyl group and at the 4-position with an N-phenylbenzamide moiety. Its molecular formula, C₂₅H₂₆N₂O , corresponds to a molecular weight of 370.5 g/mol . The compound’s stereoelectronic properties arise from the interplay of its aromatic benzamide group, the piperidine ring’s chair conformation, and the benzyl substituent’s spatial orientation.

Key Structural Attributes:

| Property | Value/Description |

|---|---|

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide |

| SMILES Notation | C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

| Molecular Formula | C₂₅H₂₆N₂O |

| Molecular Weight | 370.5 g/mol |

| Functional Groups | Piperidine, benzamide, benzyl, phenyl |

The benzamide group introduces a planar aromatic system, enabling potential π-π stacking interactions with biological targets, while the benzyl substituent enhances lipophilicity, influencing blood-brain barrier permeability. Conformational studies of analogous piperidine-based opioids suggest that the 4-position substitution pattern is critical for receptor binding affinity.

Historical Context in Opioid Analog Development

The synthesis of N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide represents a deliberate structural modification within the fentanyl analog family. Early opioid research identified the piperidine ring as a pharmacophore essential for µ-opioid receptor (MOR) activation. Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide), a closely related compound, was initially investigated in the 1980s but abandoned after DEA studies revealed low MOR binding affinity (K~i~ = 213 nM).

Replacing benzylfentanyl’s propanoyl group with a benzoyl group (yielding N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide) likely aimed to explore structure-activity relationships (SAR) by increasing steric bulk and aromatic surface area. Such modifications were common in the 2000s–2020s, as clandestine chemists sought to evade controlled substance laws while retaining opioid activity. However, no peer-reviewed studies confirm this compound’s pharmacological activity, suggesting it may represent a theoretical or shelved research chemical.

Regulatory Classification and Legal Status

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide’s legal status remains ambiguous due to its structural similarity to scheduled opioids. Under the HALT Fentanyl Act (H.R.27, 2025) , all fentanyl-related substances—defined as compounds sharing fentanyl’s core structure with modifications to specified regions—are permanently classified as Schedule I controlled substances. While this compound’s benzamide group diverges from fentanyl’s propanamide moiety, its piperidine-benzyl-phenyl backbone aligns with the Act’s broad structural criteria.

The DEA’s 2018 emergency scheduling of all illicit fentanyl analogs under 21 U.S.C. § 811(h) further complicates its status. Although not explicitly named in the Controlled Substances Act, its synthesis or distribution could trigger prosecution under analogue legislation (21 U.S.C. § 813), which applies to substances "substantially similar" to Schedule I/II drugs in structure and effect. In contrast, benzylfentanyl’s 2010 descheduling—due to negligible opioid activity—highlights how structural tweaks can alter regulatory outcomes.

Properties

CAS No. |

95869-86-6 |

|---|---|

Molecular Formula |

C25H26N2O |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide |

InChI |

InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 |

InChI Key |

TVPYSIMEYHFHLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the benzyl or phenyl rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with benzoyl chloride under basic conditions. The reaction is generally conducted in organic solvents like dichloromethane or chloroform, utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The product is subsequently purified through recrystallization or column chromatography.

Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Using agents such as potassium permanganate or chromium trioxide.

- Reduction: Achieved with lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings.

Chemistry

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide serves as a building block for synthesizing more complex molecules. Its structural characteristics make it suitable for creating derivatives with enhanced properties for various applications.

Biology

The compound is studied for its interactions with biological targets, particularly in the modulation of neurotransmitter systems involving dopamine and serotonin. This interaction suggests potential implications in neuropharmacology.

Medicine

Research indicates that N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide may have pharmaceutical applications, especially in developing analgesics and other therapeutic agents. Its ability to influence central nervous system receptors positions it as a candidate for treating neurological disorders .

Case Study 1: Analgesic Potential

A study evaluated the analgesic properties of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide derivatives in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management option .

Case Study 2: Antimicrobial Activity

Research focused on derivatives of this compound showed promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to assess efficacy, highlighting its potential use in developing new antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Phenyl Fentanyl (Benzoyl Fentanyl)

- Structure : N-(1-Phenethylpiperidin-4-yl)-N-phenylbenzamide.

- Key Difference : Replaces the benzyl group with a phenethyl moiety on the piperidine nitrogen.

- Pharmacology : Classified as a potent opioid, suggesting that the phenethyl group enhances μ-opioid receptor binding compared to the benzyl group in benzoylbenzylfentanyl .

Sigma Receptor Ligands

- Example : N-(1-Benzylpiperidin-4-yl)-2-fluorobenzamide (Compound 3 in ).

- Structural Variation : Fluorine substitution at the benzamide ring’s 2-position.

- Activity : Exhibits high sigma1 receptor affinity (Kᵢ = 3.4 nM) and selectivity (sigma2/sigma1 = 120). Used as a PET imaging agent due to its pharmacokinetic stability .

- Comparison : The benzylpiperidine core is retained, but fluorination enhances sigma receptor selectivity and in vivo stability, unlike the unsubstituted benzoylbenzylfentanyl.

Benzamide Ring Modifications

N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues

- Structural Variations : Replacement of the benzamide phenyl ring with thiophene, naphthyl, or indole.

- Activity :

- Comparison : Benzoylbenzylfentanyl’s unmodified benzamide may limit sigma receptor selectivity compared to halogenated analogs.

Dopamine Receptor Ligands

- Example : N-(1-Benzylpiperidin-4-yl)-2,4-dimethoxybenzamide (Compound 5 in ).

- Structural Variation : Methoxy groups at the benzamide’s 2- and 4-positions.

- Activity : Displays 20-fold selectivity for dopamine D4 over D2 receptors. Removal of the ortho-methoxy group reduces D2 affinity, highlighting the role of substituent positioning .

- Comparison : Benzoylbenzylfentanyl lacks such substitutions, suggesting lower dopamine receptor interaction.

Antiprion Activity

Imaging Agents

- Example : 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP).

- Structural Variation : Iodine substitution at the benzamide’s 4-position.

- Activity : Binds sigma receptors in breast cancer cells (Kᵢ = 4.6 nM for sigma1) and is used for tumor imaging .

Structural and Conformational Analysis

Crystal structures of related benzamides (e.g., N-phenylbenzamide) reveal amide plane/phenyl ring tilt angles of 28–31°, influencing molecular packing and receptor interactions .

Biological Activity

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

1. Synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

The synthesis of N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide involves the reaction of benzylpiperidine with phenyl isocyanate, followed by purification through recrystallization. This method allows for the formation of a compound that exhibits a piperidine core, which is crucial for its biological activity.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide derivatives against various viral strains. For instance, derivatives have shown effective inhibition against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM, indicating strong antiviral properties compared to standard antiviral agents like pirodavir .

Table 1: Antiviral Activity Against EV71

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1e | 5.7 ± 0.8 | 620 ± 0.0 | 110 |

| 1c | 18 ± 1.2 | - | 36 |

| Pirodavir | 1.3 | 31 | 25 |

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. It demonstrated significant activity against various cancer cell lines, including MCF-7 and A549, with IC50 values as low as 3 μM for some derivatives . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide | MCF-7 | 3.0 |

| Benzamide Derivative | A549 | <10 |

| Doxorubicin | MCF-7 | - |

2.3 Cholinesterase Inhibition

Another area of interest is the compound's potential as an anti-Alzheimer agent through acetylcholinesterase (AChE) inhibition. Studies reported that certain derivatives exhibited potent AChE inhibitory activity with IC50 values ranging from 0.59 μM to over 10 μM, suggesting they could serve as therapeutic agents for Alzheimer's disease .

3. Mechanistic Insights

The biological mechanisms underlying the activities of N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide derivatives include:

- Inhibition of Viral Replication : The compound disrupts viral replication processes, likely through interference with viral protein synthesis or assembly.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.

- Cholinesterase Inhibition : The binding affinity to AChE suggests a competitive inhibition mechanism, enhancing acetylcholine levels in synaptic clefts.

Case Study: Antiviral Efficacy Against EV71

In a controlled study assessing the antiviral efficacy of N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide against EV71, researchers found that the compound significantly reduced viral titers in Vero cells at low concentrations, demonstrating its potential as a lead candidate for further development in antiviral therapies .

Case Study: Anticancer Properties

A recent investigation into the anticancer properties revealed that derivatives of this compound inhibited tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic window for clinical applications .

Q & A

Q. What are the primary pharmacological targets of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide, and how are they identified?

The compound exhibits affinity for sigma-1 (σ1) receptors, as demonstrated through structure-activity relationship (SAR) studies. Researchers synthesize analogs by modifying substituents on the benzamide and piperidine moieties, followed by competitive binding assays using radiolabeled ligands (e.g., [³H]-(+)-pentazocine). Pharmacological activity is quantified via IC₅₀ values, with key structural determinants including the benzyl group on the piperidine ring and the phenylacetamide backbone .

Q. What experimental methods are recommended for structural characterization when NMR is insufficient?

When NMR is hindered by sample complexity or low purity (e.g., mixtures of benzylfentanyl analogs), mass spectrometry (MS) and X-ray crystallography are prioritized. High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, while single-crystal X-ray diffraction using programs like SHELXL refines the 3D structure. For crystallographic visualization, tools like ORTEP-3 generate thermal ellipsoid plots .

Q. How is N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide synthesized, and what are critical reaction conditions?

A common route involves coupling 1-benzylpiperidin-4-amine with benzoyl chloride under anhydrous conditions. Key steps include:

- Amide bond formation : Use of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization requires strict control of stoichiometry and moisture-free environments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous benzamide derivatives, the compound likely requires:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use of fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. How does the compound’s legal status as a fentanyl analog impact research compliance?

The compound is classified as a Schedule I controlled substance in multiple jurisdictions (e.g., Texas, Mississippi, Kansas) due to structural similarity to phenyl fentanyl. Researchers must obtain DEA licenses, adhere to inventory tracking, and follow disposal guidelines via authorized waste management services .

Advanced Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in binding affinity or selectivity may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). To address this:

- Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and reference ligands.

- Validate via orthogonal methods : Combine radioligand binding with functional assays (e.g., calcium flux in transfected cells).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to reconcile structural-activity data .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Challenges include poor crystal quality and twinning. Solutions involve:

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved σ1 receptor selectivity?

SAR studies reveal that:

- Piperidine substitution : Bulkier groups (e.g., benzyl) enhance σ1 affinity.

- Benzamide modifications : Electron-withdrawing substituents (e.g., -Cl) reduce off-target opioid receptor activity. A comparative table of analogs and their binding data is shown below:

| Substituent on Piperidine | Benzamide Modification | σ1 IC₅₀ (nM) | Opioid Receptor IC₅₀ (nM) |

|---|---|---|---|

| Benzyl | None | 12.3 | >10,000 |

| Phenethyl | 4-Fluoro | 8.7 | >10,000 |

| Cyclohexyl | 3-Chloro | 45.6 | 7,890 |

Q. What analytical techniques are optimal for detecting trace amounts of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Key parameters:

- Column : C18 stationary phase (2.1 × 50 mm, 1.7 µm).

- Ionization : Electrospray ionization (ESI+) with precursor ion m/z 399.2 → product ion m/z 105.1.

- Limit of detection (LOD) : ≤0.1 ng/mL in plasma .

Q. How can computational tools predict metabolic stability and toxicity early in drug development?

In silico platforms like ADMET Predictor® and MetaSite model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.